

# "Pyruvate Carboxylase-IN-4" CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pyruvate Carboxylase-IN-4

Cat. No.: B12366675

Get Quote

# Pyruvate Carboxylase-IN-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Pyruvate Carboxylase (PC) is a critical enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is vital for replenishing tricarboxylic acid (TCA) cycle intermediates, supporting gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[1][2][3][4][5] In various pathologies, including cancer, the activity of PC is often dysregulated, making it a compelling target for therapeutic intervention.[6][7] **Pyruvate Carboxylase-IN-4** is a potent and competitive inhibitor of this key enzyme. This document provides a comprehensive technical guide on **Pyruvate Carboxylase-IN-4**, including its chemical properties, mechanism of action, and relevant experimental protocols.

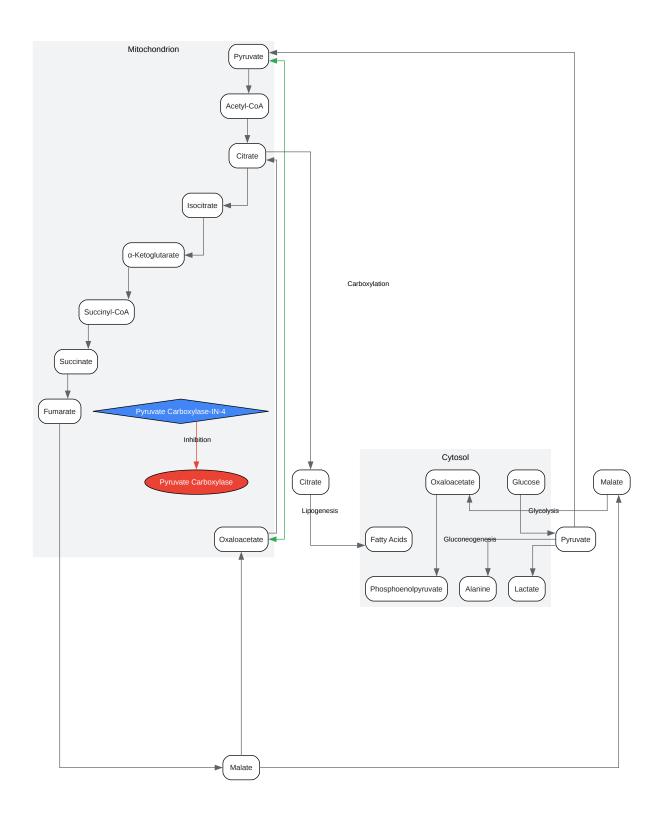
## **Chemical Properties and Identification**

**Pyruvate Carboxylase-IN-4**, also referred to as Compound 8V in some literature, is a small molecule inhibitor of Pyruvate Carboxylase.[1] Its fundamental chemical and physical properties are summarized in the table below.



| Property                | Value                                   | Reference |
|-------------------------|-----------------------------------------|-----------|
| CAS Number              | 2369048-06-4                            | [1][2][8] |
| Molecular Formula       | C12H9NO3                                | [1][2][8] |
| Molecular Weight        | 215.20 g/mol                            | [1]       |
| IC50                    | 4.3 μΜ                                  | [1][2][8] |
| SMILES                  | O/C(C(O)=O)=C\C1=NC2=C(C<br>=CC=C2)C=C1 | [1]       |
| Predicted Boiling Point | 450.2±45.0 °C                           | [8]       |
| Predicted Density       | 1.437±0.06 g/cm³                        | [8]       |
| Predicted pKa           | 1.85±0.19                               | [8]       |

## **Mechanism of Action and Biological Role**


**Pyruvate Carboxylase-IN-4** acts as a competitive inhibitor of Pyruvate Carboxylase.[1] PC itself is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate (OAA).[1][2][4] This reaction occurs in two steps at two distinct active sites: the biotin carboxylation (BC) domain and the carboxyltransferase (CT) domain.[1]

By inhibiting PC, Pyruvate Carboxylase-IN-4 can modulate several key metabolic pathways:

- Anaplerosis: It blocks the replenishment of OAA in the TCA cycle, which is crucial for the biosynthesis of macromolecules and energy production in highly proliferative cells, such as cancer cells.[6][9]
- Gluconeogenesis: In tissues like the liver and kidney, PC catalyzes the first committed step of gluconeogenesis. Inhibition of PC can therefore lower glucose production.[1][10][11]
- Lipogenesis: PC provides OAA for the synthesis of citrate, which is a precursor for fatty acid synthesis.[3][11] Inhibition can thus impact lipid metabolism.

The role of Pyruvate Carboxylase in major metabolic pathways is illustrated in the diagram below.





Click to download full resolution via product page

Figure 1: Overview of Pyruvate Carboxylase's role in metabolism.

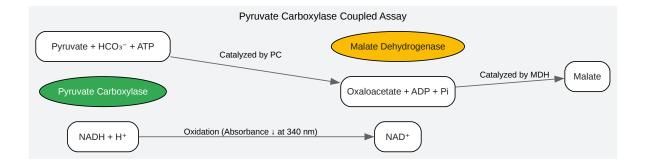


## **Experimental Protocols**

The following are generalized protocols for assessing the activity of Pyruvate Carboxylase and the inhibitory effect of compounds like **Pyruvate Carboxylase-IN-4**. These are based on established methodologies and should be optimized for specific experimental conditions.

# Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This protocol describes a spectrophotometric assay to determine PC activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase.


#### Materials:

- Tris-HCl buffer (pH 7.8-8.5)
- Magnesium chloride (MgCl<sub>2</sub>)
- Sodium bicarbonate (NaHCO₃)
- Pyruvate
- ATP
- Acetyl-CoA
- NADH
- Malate Dehydrogenase (MDH)
- Cell or tissue lysate containing Pyruvate Carboxylase
- Pyruvate Carboxylase-IN-4 (or other inhibitor)
- UV-transparent cuvettes
- Spectrophotometer capable of reading at 340 nm



#### Procedure:

- Reaction Cocktail Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl<sub>2</sub>, NaHCO<sub>3</sub>, pyruvate, ATP, acetyl-CoA, NADH, and MDH.
- Incubation: Incubate the mixture at a constant temperature (e.g., 30°C or 37°C) for several minutes to allow for temperature equilibration.
- Initiation of Reaction: Add the cell or tissue lysate to the cuvette to initiate the reaction.
- Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of oxaloacetate production by PC.
- Inhibitor Testing: To determine the IC<sub>50</sub> of **Pyruvate Carboxylase-IN-4**, perform the assay with varying concentrations of the inhibitor and a constant concentration of the substrate (pyruvate).



Click to download full resolution via product page

Figure 2: Workflow of the coupled enzyme assay for PC activity.

## **Cell-Based Assay for PC Inhibition**



This protocol outlines a method to assess the effect of **Pyruvate Carboxylase-IN-4** on cancer cell proliferation, which is often dependent on PC activity.

#### Materials:

- Cancer cell line known to express Pyruvate Carboxylase (e.g., A549, HCT116)
- Complete cell culture medium
- Pyruvate Carboxylase-IN-4
- Cell proliferation reagent (e.g., MTT, PrestoBlue)
- 96-well cell culture plates
- Plate reader

#### Procedure:

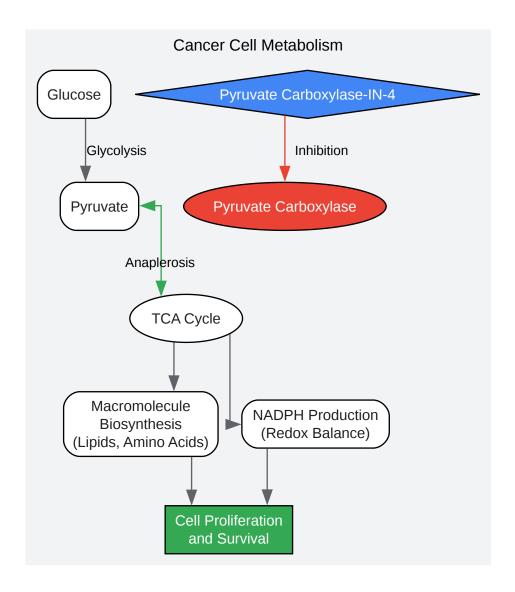
- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with a serial dilution of Pyruvate Carboxylase-IN-4. Include a
  vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
- Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI<sub>50</sub> (concentration for 50% of maximal inhibition of cell growth).

## Signaling Pathways and Therapeutic Implications

### Foundational & Exploratory






Inhibition of Pyruvate Carboxylase has significant implications for cancer therapy, particularly in tumors that exhibit metabolic reprogramming. PC activity is often upregulated in various cancers, including lung, breast, and glioblastoma, to support anabolic processes required for rapid cell growth.[6][7]

By inhibiting PC, **Pyruvate Carboxylase-IN-4** can disrupt the central carbon metabolism of cancer cells, leading to:

- Depletion of TCA Cycle Intermediates: This impairs the synthesis of essential building blocks like amino acids and fatty acids.
- Reduced NADPH Production: PC activity is linked to the generation of NADPH, which is crucial for antioxidant defense. Inhibition can increase oxidative stress in cancer cells.[7]
- Sensitization to other Therapies: Targeting PC may render cancer cells more vulnerable to other treatments, such as those targeting glycolysis or glutaminolysis.[9]

The diagram below illustrates the central role of PC in cancer cell metabolism and the potential impact of its inhibition.





Click to download full resolution via product page

Figure 3: Impact of PC inhibition on cancer cell metabolism.

## Conclusion

**Pyruvate Carboxylase-IN-4** is a valuable research tool for investigating the roles of Pyruvate Carboxylase in health and disease. Its potency and competitive mechanism of action make it suitable for a range of in vitro and potentially in vivo studies. Further research into the specificity, pharmacokinetics, and pharmacodynamics of this and related compounds is warranted to explore their full therapeutic potential.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pyruvate carboxylase Wikipedia [en.wikipedia.org]
- 2. Structure, function and regulation of pyruvate carboxylase PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Mechanism and Regulation of Pyruvate Carboxylase PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure and the mechanism of action of pyruvate carboxylase PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [digital.library.adelaide.edu.au]
- 6. Pyruvate carboxylase and cancer progression PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyruvate Carboxylase-IN-4 CAS#: 2369048-06-4 [m.chemicalbook.com]
- 9. pnas.org [pnas.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. portlandpress.com [portlandpress.com]
- To cite this document: BenchChem. ["Pyruvate Carboxylase-IN-4" CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366675#pyruvate-carboxylase-in-4-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com